N-tetracosanoylsphingosine
Description
N-Tetracosanoylsphingosine, also known as Ceramide (d18:1/24:0), is a sphingolipid composed of a sphingosine backbone (d18:1, denoting an 18-carbon chain with a double bond at position 4) and a tetracosanoic acid (24:0) acyl chain. Its molecular formula is C₄₂H₈₃NO₃, with a molecular weight of 650.130 g/mol . It is classified as a ceramide, a lipid subclass critical for cellular membrane structure, apoptosis regulation, and skin barrier function .
Properties
CAS No. |
73354-07-1 |
|---|---|
Molecular Formula |
C42H83NO3 |
Molecular Weight |
650.1 g/mol |
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracosanamide |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46) |
InChI Key |
ZJVVOYPTFQEGPH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
physical_description |
Solid |
solubility |
Insoluble |
Origin of Product |
United States |
Comparison with Similar Compounds
Chain Length Variants
Key Findings :
- Chain Length : Longer acyl chains (e.g., C24) enhance hydrophobic interactions, stabilizing lipid rafts and skin barrier function, whereas shorter chains (e.g., C16) are more mobile and involved in dynamic signaling .
- Saturation: The unsaturated N-(15Z)-tetracosenoylsphingosine () likely increases membrane fluidity compared to saturated C24 ceramide, affecting its role in cellular environments requiring flexibility .
Glycosylated Derivatives
Key Findings :
- Glycosylation alters solubility and receptor interactions. For example, β-GalCer activates natural killer T cells, while glucosylceramides (e.g., 82014-84-4) are precursors in glycosphingolipid synthesis .
- This compound’s glycosylated form () is less membrane-permeable than its non-glycosylated counterpart, limiting its role to extracellular signaling .
Isotopic and Stereochemical Variants
Key Findings :
- Deuterated ceramides are essential for isotopic labeling in lipid metabolism studies. Both C24 and C16 deuterated forms are priced equally, reflecting similar synthetic complexity .
Physicochemical and Functional Differences
Solubility and Formulation
- This compound requires solubilization in DMSO/PEG300/Tween-80 mixtures due to its long hydrophobic chain .
- Shorter-chain ceramides (e.g., C16) exhibit better aqueous solubility, facilitating in vitro assays without aggressive solvents .
Research Implications
- Therapeutic Potential: C24 ceramides are explored in dermatology (e.g., eczema), while glycosylated derivatives target autoimmune diseases .
- Analytical Challenges : Longer-chain ceramides require advanced chromatographic techniques for separation due to their high hydrophobicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
